molecular formula C8H10O2 B1474433 1,3-Dimethoxybenzene-2,4,5,6-d4 CAS No. 362049-44-3

1,3-Dimethoxybenzene-2,4,5,6-d4

Cat. No. B1474433
M. Wt: 142.19 g/mol
InChI Key: DPZNOMCNRMUKPS-LNFUJOGGSA-N
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Patent
US08871980B2

Procedure details

86.3 mg (0.50 mmol) of 1-chloro-3,5-dimethoxybenzene (36), 45 μL (2.5 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 30 minutes at 1,100 rpm. After the lapse of 30 minutes, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 36.6 mg (0.265 mmol) of 1,3-dimethoxybenzene (37). The yield was 53%. The reaction is expressed by the following scheme.
Quantity
86.3 mg
Type
reactant
Reaction Step One
Name
Quantity
45 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.O>C(OCC)(=O)C>[CH3:9][O:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([O:10][CH3:11])[CH:5]=1

Inputs

Step One
Name
Quantity
86.3 mg
Type
reactant
Smiles
ClC1=CC(=CC(=C1)OC)OC
Step Two
Name
Quantity
45 μL
Type
reactant
Smiles
O
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then closed
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to provide a solution
ADDITION
Type
ADDITION
Details
containing the reaction mixture, which
FILTRATION
Type
FILTRATION
Details
was then filtered with celite
CUSTOM
Type
CUSTOM
Details
to provide a filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.265 mmol
AMOUNT: MASS 36.6 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08871980B2

Procedure details

86.3 mg (0.50 mmol) of 1-chloro-3,5-dimethoxybenzene (36), 45 μL (2.5 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 30 minutes at 1,100 rpm. After the lapse of 30 minutes, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 36.6 mg (0.265 mmol) of 1,3-dimethoxybenzene (37). The yield was 53%. The reaction is expressed by the following scheme.
Quantity
86.3 mg
Type
reactant
Reaction Step One
Name
Quantity
45 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.O>C(OCC)(=O)C>[CH3:9][O:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([O:10][CH3:11])[CH:5]=1

Inputs

Step One
Name
Quantity
86.3 mg
Type
reactant
Smiles
ClC1=CC(=CC(=C1)OC)OC
Step Two
Name
Quantity
45 μL
Type
reactant
Smiles
O
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then closed
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to provide a solution
ADDITION
Type
ADDITION
Details
containing the reaction mixture, which
FILTRATION
Type
FILTRATION
Details
was then filtered with celite
CUSTOM
Type
CUSTOM
Details
to provide a filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.265 mmol
AMOUNT: MASS 36.6 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.